Irenolone Irenolone Irenolone belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. Irenolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, irenolone is primarily located in the membrane (predicted from logP). Outside of the human body, irenolone can be found in banana, french plantain, and fruits. This makes irenolone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 149184-19-0
VCID: VC21217086
InChI: InChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H
SMILES: C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O
Molecular Formula: C19H12O3
Molecular Weight: 288.3 g/mol

Irenolone

CAS No.: 149184-19-0

Cat. No.: VC21217086

Molecular Formula: C19H12O3

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Irenolone - 149184-19-0

Specification

CAS No. 149184-19-0
Molecular Formula C19H12O3
Molecular Weight 288.3 g/mol
IUPAC Name 2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one
Standard InChI InChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H
Standard InChI Key UQMKPTIDKHEGFW-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O
Canonical SMILES C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O
Appearance Red powder
Melting Point 285°C

Introduction

Chemical Structure and Properties

Irenolone (2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one) is a polycyclic phenolic compound with the molecular formula C19H12O3. It belongs to the class of organic compounds known as phenylnaphthalenes, specifically characterized by a phenalenone core structure with phenyl substituents .

Physical and Chemical Properties

The compound exists as a solid at room temperature with distinctive physical and chemical characteristics that contribute to its biological activity.

PropertyValue
Chemical FormulaC19H12O3
Molecular Weight288.3 g/mol
CAS Number149184-19-0
IUPAC Name2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one
Physical StateSolid
Melting Point285°C
XLogP3-AA4.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area57.5 Ų

Table 1: Key physical and chemical properties of irenolone .

Structural Identifiers

Irenolone can be precisely identified through several structural identifiers:

Identifier TypeValue
InChIInChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H
InChIKeyUQMKPTIDKHEGFW-UHFFFAOYSA-N
SMILESC1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O

Table 2: Structural identifiers for irenolone .

Natural Sources

Irenolone has been predominantly isolated from plants belonging to the Musaceae family, where it serves as a phytoalexin. The compound is specifically found in the following natural sources:

Plant SpeciesCommon NamePlant Part
Musa paradisiacaPlantainLeaves
Musa acuminataBananaLeaves
Musa balbisianaWild bananaLeaves
Musa × paradisiacaFrench plantainFruit

Table 3: Natural sources of irenolone .

The compound is particularly detected in plant tissues that have been subjected to pathogen stress, consistent with its role as a defense-related secondary metabolite . Irenolone has been reported as one of the key phytoalexins in Musa species, where its production is induced upon pathogen recognition .

Biosynthesis

Biosynthetic Pathway

The biosynthesis of irenolone follows the phenylphenalenone pathway, which is a specialized branch of the phenylpropanoid pathway in plants. The process begins with phenylalanine and proceeds through several enzymatic steps:

  • Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL)

  • Formation of diarylheptanoid intermediates occurs through condensation reactions

  • Cyclization steps lead to the phenalenone core structure

  • Final hydroxylation and oxidation reactions yield irenolone

Research has demonstrated that PAL activity is significantly increased during the early stages of plant-pathogen interactions, particularly in resistant Musa cultivars. This increased enzymatic activity correlates directly with enhanced production of phenylphenalenones, including irenolone .

Key Biosynthetic Mechanisms

Recent studies have provided insights into the specific cyclization steps involved in phenylphenalenone biosynthesis. The formation of the phenalenone core likely proceeds via sequential 1,4-/1,6-intramolecular Michael addition reactions, initiated by the oxidation of linear diarylheptanoid substrates to activated ortho-quinones .

The importance of the keto-enol tautomerized position in this reaction mechanism has been highlighted, particularly for the formation of the final phenylphenalenone structure. The biosynthetic pathway involves several intermediates, with enzymatic oxidation and cyclization steps being critical for the formation of irenolone .

Biological Activities

Role in Plant Defense

Irenolone serves as a phytoalexin in Musa species, playing a crucial role in the plant's defense mechanism against various pathogens. Its production is induced in response to pathogen attack, contributing significantly to the plant's immunity .

Studies have shown that phenylphenalenones, including irenolone, are part of a complex defense response that involves:

  • Expression of pathogenesis-related proteins (PR-proteins)

  • Reinforcement of preformed defensive substances

  • Biosynthesis of antimicrobial compounds

  • Activation of systemic resistance pathways

Resistant Musa varieties typically produce higher levels of phenylphenalenones compared to susceptible varieties when challenged with pathogens such as Mycosphaerella fijiensis, the causative agent of Black Leaf Streak Disease in banana plants .

Antimicrobial Properties

Irenolone demonstrates antimicrobial activity against various pathogens:

PathogenType
Escherichia coliBacteria
Staphylococcus aureusBacteria
Candida albicansFungi

Table 4: Pathogens against which irenolone has demonstrated antimicrobial activity .

The antimicrobial properties of irenolone are attributed to its unique chemical structure, particularly the hydroxyl groups and the phenalenone core. These structural features enable the compound to interact with cellular components of microorganisms, disrupting their normal functions .

Additional Biological Functions

Beyond its antimicrobial activity, irenolone and related phenylphenalenones have been implicated in other biological functions:

  • Protection against nematode infections in banana plants

  • Potential cytotoxic activity against certain human tumor cell lines

  • Possible roles in plant growth regulation and development

A study has reported that phenylphenalenone-type phytoalexins mediate resistance of banana plants to the burrowing nematode Radopholus similis, with compounds like irenolone being ingested by the nematode and subsequently localized in lipid droplets within the nematode .

Research Applications

Agricultural Applications

The role of irenolone in plant defense mechanisms has important implications for agricultural research and applications:

  • Understanding irenolone biosynthesis may help in developing strategies to enhance disease resistance in banana crops

  • Monitoring irenolone levels could serve as an indicator of plant health and disease resistance

  • Genetic engineering approaches might be employed to boost irenolone production in susceptible varieties

Given the economic importance of banana and plantain crops globally and the significant yield losses caused by pathogens such as nematodes (up to 75%), research on defense compounds like irenolone has considerable practical significance .

Analytical Methods

Various analytical techniques have been employed to isolate, identify, and characterize irenolone in plant tissues:

  • Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation

  • High-performance liquid chromatography (HPLC) for separation and quantification

  • Matrix-free UV-laser desorption/ionization mass spectrometric imaging for spatial localization

  • Raman microspectroscopy for in situ analysis of phenylphenalenones in plant tissues

These advanced analytical techniques have provided valuable insights into the spatiotemporal dynamics of irenolone production and its role in plant-pathogen interactions.

Future Research Directions

While significant progress has been made in understanding irenolone, several areas warrant further investigation:

  • Complete elucidation of the biosynthetic pathway, including identification of all enzymes involved

  • Detailed characterization of the molecular mechanisms underlying irenolone's antimicrobial activities

  • Exploration of potential applications in developing natural antimicrobial agents

  • Investigation of structure-activity relationships through synthetic analogs

  • Assessment of irenolone's efficacy as a biomarker in nutritional studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator